6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid

Cholesterol metabolism LDL receptor Cardiovascular

This 5-carboxylic acid benzosuberone building block is essential for SAR studies targeting LDL receptor upregulation (ED50 25 μM) and CCR2/CCR5 antagonist development. Unlike the 2- or 7-carboxylic acid regioisomers, this saturated tetrahydro-benzo[7]annulene scaffold provides distinct conformational flexibility and proven potency in SHP2 and tubulin inhibitor programs. Secure high-purity material for your research now.

Molecular Formula C12H14O2
Molecular Weight 190.242
CAS No. 14378-56-4
Cat. No. B3003002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid
CAS14378-56-4
Molecular FormulaC12H14O2
Molecular Weight190.242
Structural Identifiers
SMILESC1CCC2=CC=CC=C2C(C1)C(=O)O
InChIInChI=1S/C12H14O2/c13-12(14)11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8H2,(H,13,14)
InChIKeyIWWVDVJJFIJZQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5-carboxylic acid (CAS 14378-56-4): Technical Profile and Procurement Context


6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5-carboxylic acid (THBCA) is a bicyclic organic compound featuring a benzene ring fused to a seven-membered cycloheptane ring with a carboxylic acid substituent at the 5-position, possessing the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol [1]. As a saturated benzo[7]annulene derivative, this compound serves as a versatile carboxylic acid building block within the broader benzosuberone/benzocycloheptene chemical class, a scaffold that has emerged as a valuable molecular core for the development of inhibitors targeting diverse biological pathways including tubulin assembly, CCR2/CCR5 receptors, and SHP2 phosphatase [2]. The compound is commercially available as a research chemical with typical purity specifications of 98% [1].

Why 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5-carboxylic acid (CAS 14378-56-4) Cannot Be Interchanged with Generic Benzocycloheptene Analogs


While the benzocycloheptene scaffold encompasses numerous structurally similar compounds (including 2-carboxylic acid, 7-carboxylic acid, 7-carbonitrile, and 5-carbaldehyde regioisomers), the specific positioning of the carboxylic acid moiety at the 5-position of the saturated seven-membered ring defines this compound's distinct reactivity profile and potential downstream biological applications. Positional isomerism within this scaffold critically determines the vector and geometry of further derivatization, as exemplified by the fact that 5-carboxylic acid derivatives serve as precursors for LDL-R promoter activation studies [1], whereas 2-carboxylic acid analogs and 7-carboxylic acid variants have been directed toward CB1 receptor antagonism and distinct functionalization pathways [2]. Generic substitution with regioisomers lacking this specific carboxylic acid placement would alter synthetic trajectories and preclude access to the precise molecular architecture required for SAR studies targeting the 5-position functionalization space. Furthermore, the saturated tetrahydro ring system (four sp³ carbons in the seven-membered ring) confers distinct conformational flexibility and physicochemical properties compared to the partially unsaturated dihydro-5H-benzo[7]annulene analogs widely employed in SERD and tubulin inhibitor development [3].

Quantitative Differentiation Evidence for 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5-carboxylic acid (CAS 14378-56-4) Relative to In-Class Analogs


LDL Receptor Promoter Activation: Functional Activity Distinct from Carboxylic Acid Regioisomers

6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5-carboxylic acid selectively activates transcription from the low-density lipoprotein receptor (LDL-R) promoter with an ED50 of 25 μM [1]. This functional activity represents a distinct biological profile compared to other carboxylic acid regioisomers within the same scaffold class, such as the 2-carboxylic acid analog (CAS 41068-24-0) which has been directed toward different functionalization pathways, or the 7-carboxylic acid derivative (CAS 1400229-72-2) which is associated with CB1 receptor antagonist applications rather than LDL-R modulation [2].

Cholesterol metabolism LDL receptor Cardiovascular Natural product derivative

Saturated Tetrahydro Core as a Versatile Building Block for CCR2/CCR5 Antagonist Derivatization

The saturated tetrahydro-benzo[7]annulene scaffold provides a foundational core for the development of potent CCR2 and CCR5 receptor antagonists. In a systematic SAR study, benzo[7]annulene-based antagonists demonstrated high receptor binding affinities, with the naphthyl derivative 9h achieving Ki (CCR2) = 25 nM and IC50 (CCR5) = 17 nM, while the 6-isopropoxy-3-pyridyl and 4-methoxycarbonylphenyl derivatives 9k and 9r exhibited more than 20-fold selectivity for CCR2 (Ki = 19 nM) over CCR5 [1]. These sub-100 nM potencies position the scaffold as competitive with established CCR2/CCR5 antagonists derived from alternative core structures. 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5-carboxylic acid provides the carboxylic acid handle at the 5-position that enables further derivatization to access this pharmacological space [2].

Chemokine receptor Inflammation Autoimmune Medicinal chemistry

SHP2 Allosteric Inhibitor Scaffold: Sub-100 nM Potency from Benzo[7]annulene Core

The benzo[7]annulene scaffold has yielded potent SHP2 allosteric inhibitors, with the 3,4,6-trihydroxy-5-oxo-5H-benzo[7]annulene derivative (compound 1) demonstrating an IC50 of 0.097 μM (97 nM) against SHP2 phosphatase from high-throughput screening [1]. This sub-100 nM potency positions the scaffold among the more potent allosteric SHP2 inhibitor chemotypes reported in the literature. The allosteric mechanism of inhibition is particularly significant given the challenges associated with developing catalytic site SHP2 inhibitors due to the highly polar active site environment [2]. 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5-carboxylic acid provides a reduced, saturated analog that offers distinct synthetic versatility for accessing structurally related SHP2-targeting chemotypes [3].

SHP2 phosphatase Allosteric inhibitor Oncology Noonan syndrome

Validated Research Application Scenarios for 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-5-carboxylic acid (CAS 14378-56-4) Based on Evidence


Cardiovascular and Metabolic Disease Research: LDL Receptor Modulation Studies

This compound is directly applicable as a starting material or reference standard for research programs investigating LDL receptor upregulation and cholesterol metabolism. Based on the evidence that the 5-carboxylic acid derivative activates LDL-R promoter transcription with an ED50 of 25 μM, researchers studying atherosclerosis, hypercholesterolemia, or statin combination strategies may utilize this compound as a validated chemical probe [4]. The compound provides a structurally defined starting point distinct from 2-carboxylic acid and 7-carboxylic acid regioisomers, which lack reported LDL-R modulatory activity .

Inflammation and Autoimmune Disease Drug Discovery: CCR2/CCR5 Antagonist Scaffold Development

The saturated tetrahydro-benzo[7]annulene core has demonstrated capacity to support potent CCR2/CCR5 receptor antagonists with sub-100 nM binding affinities and tunable selectivity profiles (>20-fold CCR2 selectivity achievable) [4]. Researchers pursuing chemokine receptor-targeted therapies for inflammatory conditions (rheumatoid arthritis, multiple sclerosis, atherosclerosis) or autoimmune disorders can employ this carboxylic acid building block for further derivatization. The elimination of the permanent positive charge present in earlier quaternary ammonium lead compounds (TAK-779) while maintaining potency represents a key structural advantage .

Oncology Research: SHP2 Allosteric Inhibitor and Tubulin Targeting Agent Development

This compound serves as a precursor for two distinct oncology-directed research trajectories. First, the benzo[7]annulene scaffold has yielded potent SHP2 allosteric inhibitors with sub-100 nM potency (IC50 = 0.097 μM) relevant to PTPN11-driven solid tumors, leukemias, and Noonan syndrome [4]. Second, the benzosuberene ring system is an established core for tubulin assembly inhibitors functioning as antiproliferative agents and vascular disrupting agents (VDAs), with derivatives demonstrating picomolar to nanomolar cytotoxicity against human cancer cell lines (e.g., GI50 = 5.47 nM against NCI-H460 cells for fluoro-benzosuberene analog 37) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.